

# Application of Red Dyes in Fibrosis Assessment: A Focus on Sirius Red Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid red 119

Cat. No.: B1196764

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A Note on Nomenclature: While the query specified "**Acid Red 119**," the standard and extensively validated red dye for collagen staining and fibrosis assessment in scientific research is Sirius Red (also known as Direct Red 80). **Acid Red 119** is a different compound primarily used in the textile and leather industries. This document will focus on the application of Sirius Red, as it is the scientifically accepted method for the user's stated purpose.

## Introduction

Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, primarily collagen, leading to the scarring and hardening of tissue. The accurate quantification of collagen deposition is crucial for understanding the progression of fibrotic diseases and for evaluating the efficacy of anti-fibrotic therapies. Picro-Sirius Red staining is a cornerstone technique in histology for the visualization and quantification of collagen fibers.[1][2] This method utilizes the anionic dye Sirius Red, which specifically binds to the [Gly-X-Y]<sub>n</sub> helical structure of fibrillar collagens (types I to V), in combination with picric acid, which enhances the staining specificity.[3][4][5]

When viewed under bright-field microscopy, collagen fibers appear red on a pale yellow background.[6] A key advantage of Sirius Red staining is its ability to enhance the natural birefringence of collagen when viewed under polarized light. This property allows for the differentiation of collagen fiber thickness and maturity, with thicker, more mature fibers appearing yellow to orange, and thinner, less cross-linked fibers appearing green.[6][7]

For a more comprehensive analysis of tissue composition, Sirius Red is often used in conjunction with Fast Green FCF. This dual-staining method, known as Sirius Red/Fast Green, allows for the simultaneous staining and quantification of collagen (red) and non-collagenous proteins (green) within the same sample.[\[3\]](#)[\[8\]](#)[\[9\]](#)

## Principle of the Assay

The Sirius Red/Fast Green assay is based on the differential binding properties of the two dyes. Sirius Red, a strong anionic dye, aligns with the parallel polypeptide chains of the collagen triple helix.[\[3\]](#) In contrast, the smaller Fast Green molecule binds to the positively charged groups of non-collagenous proteins through electrostatic interactions.[\[3\]](#)[\[4\]](#) Following staining, the unbound dye is washed away, and the bound dyes can be eluted from the tissue. The absorbance of the eluate is then measured at two different wavelengths (typically 540 nm for Sirius Red and 605 nm for Fast Green) to quantify the amount of collagen and non-collagenous protein, respectively.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from Sirius Red-based assays for fibrosis assessment.

Table 1: Spectrophotometric Quantification of Collagen and Non-Collagenous Proteins

Parameter	Wavelength (nm)	Typical Optical Density (OD) / $\mu\text{g}$ Protein
Sirius Red (Collagen)	540	0.0378
Fast Green (Non-collagenous Proteins)	605	0.00204
Correction Factor for Fast Green at 540 nm	-	29.1% of OD at 605 nm

Note: The color equivalence values are illustrative and may vary based on the specific protocol and spectrophotometer used.[\[5\]](#) The correction factor is necessary because Fast Green has some absorbance at 540 nm.[\[3\]](#)[\[5\]](#)

Table 2: Example Quantification of Myocardial Fibrosis

Tissue Region	Condition	Percentage of Fibrosis (%)
Right Ventricle (RV)	Control	1.36 ± 0.09
Right Ventricle (RV)	Monocrotaline (MCT) Induced PH	3.02 ± 0.20
Left Ventricle (LV)	Control	1.21 ± 0.20
Left Ventricle (LV)	Monocrotaline (MCT) Induced PH	2.72 ± 0.19
Septum	Control	1.00 ± 0.07
Septum	Monocrotaline (MCT) Induced PH	2.50 ± 0.17

Data adapted from a study on pulmonary hypertension (PH)-induced myocardial fibrosis, quantified using automated analysis of Picro-Sirius Red stained sections.[\[10\]](#)

## Experimental Protocols

### Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Tissue Sections

This protocol is designed for the qualitative and quantitative assessment of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)[\[6\]](#)
- Acidified Water (0.5% acetic acid in distilled water)[\[6\]](#)
- Weigert's Hematoxylin (optional, for nuclear counterstaining)
- Xylene

- Ethanol (100%, 95%, 70%, 50%)
- Distilled water
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 10 minutes each.[\[4\]](#)
  - Immerse slides in 100% ethanol for 10 minutes.[\[4\]](#)
  - Immerse slides in a graded series of ethanol (95%, 70%, 50%) for 5 minutes each.[\[4\]](#)
  - Rinse with distilled water for 5 minutes.[\[4\]](#)
- Nuclear Counterstaining (Optional):
  - Stain nuclei with Weigert's hematoxylin.
  - Wash slides in running tap water for 10 minutes.[\[6\]](#)
- Staining:
  - Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room temperature.[\[6\]](#) This ensures near-equilibrium staining.
- Washing:
  - Wash slides in two changes of acidified water.[\[6\]](#)
- Dehydration and Mounting:
  - Rapidly dehydrate the sections through three changes of 100% ethanol.[\[6\]](#)
  - Clear in two changes of xylene.

- Mount with a resinous medium.[\[6\]](#)

#### Expected Results:

- Bright-field Microscopy: Collagen fibers will be stained red, and the background will be pale yellow. Nuclei, if stained, will be black.[\[6\]](#)
- Polarized Light Microscopy: Larger collagen fibers will exhibit a bright yellow or orange birefringence, while thinner fibers will appear green.[\[6\]](#)[\[7\]](#)

## Protocol 2: Sirius Red/Fast Green Staining for Cultured Cell Layers and Tissue Sections

This protocol allows for the differential staining and subsequent quantification of collagen and non-collagenous proteins.

#### Materials:

- Sirius Red/Fast Green Staining Solution
- Dye Extraction Buffer
- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 10% neutral buffered formalin, Kahle fixative for frozen sections)[\[4\]](#)

#### Procedure for Staining:

- Sample Preparation:
  - Paraffin Sections: Deparaffinize and rehydrate as described in Protocol 1.
  - Frozen Sections: Prepare sections according to standard methods. An optional fixation step with Kahle fixative for 10 minutes can be included.[\[4\]](#)
  - Cell Layers: Remove culture media, wash with PBS, and fix the cell layers.[\[4\]](#)
- Staining:

- Completely cover the sample with Sirius Red/Fast Green Staining Solution and incubate for 30-60 minutes at room temperature.[3][4]
- Washing:
  - Carefully aspirate the staining solution.
  - Rinse the stained sample repeatedly with distilled water until the water runs clear.[4]
- Microscopic Observation (Optional):
  - At this stage, samples can be dehydrated, cleared, and mounted for microscopic examination.[4] Collagen will appear red, and non-collagenous proteins will be stained green.[8]

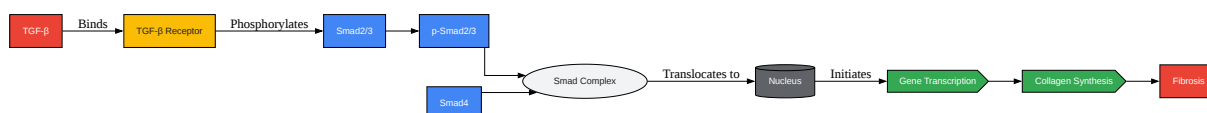
#### Procedure for Quantification:

- Dye Elution:
  - After the washing step, add a known volume of Dye Extraction Buffer to each sample.
  - Gently agitate until the color is completely eluted from the sample.[5]
- Spectrophotometry:
  - Transfer the eluted dye solution to a microplate or cuvette.
  - Read the optical density (OD) at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[5]
- Calculation of Protein Amounts:
  - Correct the OD at 540 nm by subtracting the contribution of Fast Green at this wavelength:  
Corrected OD 540 nm = OD 540 nm - (0.291 \* OD 605 nm).[3][5]
  - The amounts of collagen and non-collagenous protein can then be calculated based on their respective color equivalence values.[5]

## Visualizations

## Signaling Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway is a central regulator of fibrosis in many tissues. Upon ligand binding, TGF- $\beta$  receptors activate the Smad signaling cascade, leading to the transcription of pro-fibrotic genes, including those for collagen synthesis.



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Caption: TGF- $\beta$  signaling pathway in fibrosis.

## Experimental Workflow for Fibrosis Assessment

The following diagram illustrates the general workflow for assessing tissue fibrosis using Sirius Red staining, from sample preparation to data analysis.

## Sample Preparation

Tissue Collection

Fixation (e.g., Formalin)

Paraffin Embedding

Microtome Sectioning

## Staining

Deparaffinization

Rehydration

Sirius Red Staining

Dehydration &amp; Clearing

Mounting

## Data Analysis

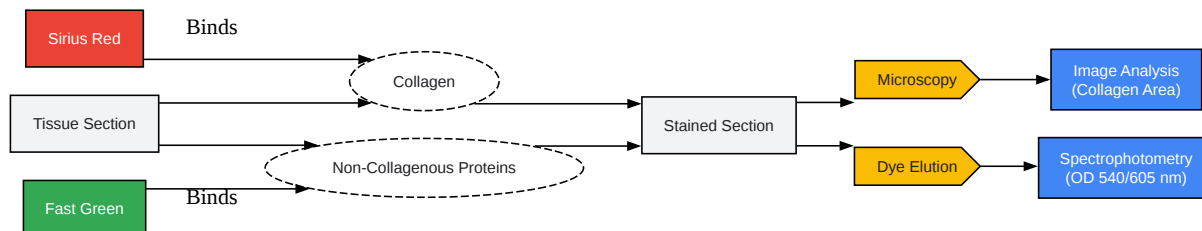
Microscopy (Bright-field / Polarized)

Image Acquisition

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Email: [info@benchchem.com](mailto:info@benchchem.com)